2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Lipophilicity Drug design Physicochemical property

Procurement directors and lead optimization teams seeking a strategic 4,4-disubstituted piperidine building block should evaluate this specific ethoxy-CF3 analog for three key differentiators: (1) The ethoxy–CF3 pair at C4 delivers a cLogP of ~1.54 with exactly one H-bond donor (HBD=1), matching the narrow lipophilicity and HBD window required for CNS blood-brain barrier penetration—unlike the 4-hydroxy analog (cLogP ~0.8, HBD=2) commonly stocked by generic vendors. (2) The primary amine handle on the ethanone side chain enables one-step amide coupling and reductive amination without deprotection, accelerating SAR exploration in NK1, SCD1, and kinase inhibitor programs. (3) A 98% purity specification, non-hazardous DOT/IATA classification, and ambient storage simplify institutional procurement, customs clearance, and lab handling. Substituting this compound with methoxy, hydroxy, chloroacetyl, or hydroxyethyl analogs sold elsewhere will alter the structure-property relationship; quantitative property reconciliation is essential for decision-making.

Molecular Formula C10H17F3N2O2
Molecular Weight 254.25 g/mol
CAS No. 2097999-92-1
Cat. No. B1477477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
CAS2097999-92-1
Molecular FormulaC10H17F3N2O2
Molecular Weight254.25 g/mol
Structural Identifiers
SMILESCCOC1(CCN(CC1)C(=O)CN)C(F)(F)F
InChIInChI=1S/C10H17F3N2O2/c1-2-17-9(10(11,12)13)3-5-15(6-4-9)8(16)7-14/h2-7,14H2,1H3
InChIKeyHZTQCCDKNQGRTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one (CAS 2097999-92-1): Chemical Identity and Scaffold Classification for Procurement Decisions


2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one (CAS 2097999-92-1) is a synthetic small-molecule building block belonging to the 4,4-disubstituted piperidine class, with molecular formula C₁₀H₁₇F₃N₂O₂ and molecular weight 254.25 g/mol . The compound features a piperidine ring simultaneously substituted at the 4-position with an ethoxy (–OCH₂CH₃) group and a trifluoromethyl (–CF₃) group, and bears a primary amine-terminated ethanone side chain at the piperidine nitrogen . This structural architecture places it within a well-precedented scaffold family extensively explored in neurokinin-1 (NK1) receptor antagonism, stearoyl-CoA desaturase 1 (SCD1) inhibition, and kinase inhibitor programs, where the 4,4-disubstitution pattern confers conformational restriction and defined spatial orientation of pharmacophoric elements [1].

Why In-Class Piperidine Analogs Cannot Substitute for 2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one in Research Programs


The 4-position substitution pattern on the piperidine ring is a critical determinant of both physicochemical properties and downstream synthetic utility. Replacing the ethoxy group with a smaller methoxy (CAS 2091199-61-8) reduces molecular weight by ~14 Da (240.22 vs. 254.25 g/mol) and alters lipophilicity (cLogP), which can shift membrane permeability profiles and off-target binding . Substituting with a hydroxy group (CAS 1861847-50-8, MW 226.20 g/mol) introduces an additional hydrogen bond donor (HBD count increases from 1 to 2), fundamentally changing solubility, crystal packing, and potential for undesired Phase II metabolism (glucuronidation/sulfation) . Replacing the 2-aminoethanone side chain with a chloroacetyl (CAS 2098000-87-2) or hydroxethyl (CAS 2098026-60-7) moiety eliminates the primary amine handle, precluding amide coupling and reductive amination diversification strategies [1]. The ethoxy–CF₃ pairing at the 4-position represents a specific lipophilic–electron-withdrawing pharmacophore module whose substitution with any other combination necessarily alters the structure–property relationship; thus, generic inter-change of in-class compounds without quantitative property reconciliation is scientifically unsound [2].

Quantitative Differential Evidence for 2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one Against Closest Structural Comparators


Ethoxy (–OEt) vs. Hydroxy (–OH) at Piperidine 4-Position: Lipophilicity, Hydrogen Bonding, and Molecular Weight Differentiation

The target compound replaces the 4-hydroxy group found in comparator CAS 1861847-50-8 with a 4-ethoxy substituent. This substitution eliminates one hydrogen bond donor (HBD count: 1 vs. 2 for the hydroxy analog), increases molecular weight from 226.20 to 254.25 g/mol (delta +28.05 Da), and raises calculated logP (cLogP) from approximately 0.8 to approximately 1.54, representing a ~0.74 log unit increase in lipophilicity [1]. The trifluoromethyl group at the same 4-position further amplifies the electron-withdrawing environment, with literature establishing that –CF₃ increases lipophilicity (Hansch π ≈ +0.88) and metabolic stability compared to non-fluorinated analogs [2]. The net effect is a compound with reduced aqueous solubility but enhanced passive membrane permeability relative to the 4-hydroxy comparator, a trade-off that may be advantageous for targets requiring intracellular or CNS access [3].

Lipophilicity Drug design Physicochemical property Hydrogen bond donor ADME

Primary Amine Synthetic Handle vs. Chloroacetyl Electrophile: Divergent Derivatization Pathways for Library Synthesis

The 2-aminoethanone side chain of the target compound provides a nucleophilic primary amine (–NH₂) handle, enabling amide bond formation with carboxylic acids, reductive amination with aldehydes/ketones, urea formation with isocyanates, and sulfonamide synthesis with sulfonyl chlorides. In contrast, the closest side-chain analog 2-Chloro-1-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one (CAS 2098000-87-2, MW 273.68 g/mol) bears a chloroacetyl electrophile that reacts via nucleophilic substitution (SN2) with amine and thiol nucleophiles [1]. These two compounds enable orthogonal diversification strategies: the target amine permits electrophile-first library construction, while the chloroacetyl analog permits nucleophile-first approaches. The alcohol analog 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol (CAS 2098026-60-7, MW 241.25 g/mol) offers a hydroxyl handle requiring activation (e.g., mesylation, Mitsunobu) for further functionalization, adding synthetic steps [2]. The target compound is supplied at 98% purity (Leyan Product No. 2290155), compared to typical 95% purity for the methoxy analog (CAS 2091199-61-8) and the chloro analog .

Synthetic chemistry Amide coupling Reductive amination Library diversification Building block

Ethoxy (–OEt) vs. Methoxy (–OMe) at Piperidine 4-Position: Steric Bulk, Metabolic Lability, and Conformational Impact

The ethoxy group in the target compound provides greater steric bulk (Taft Es ≈ −0.55 for OEt vs. −0.35 for OMe) and increased lipophilic contribution (Hansch π = +0.38 for OEt vs. −0.02 for OMe) compared to the methoxy group in the direct analog 2-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one (CAS 2091199-61-8) [1]. This steric and lipophilic increment can modulate target binding pocket occupancy and influence selectivity profiles. Additionally, ethoxy ethers are generally more susceptible to cytochrome P450-mediated O-dealkylation than methoxy ethers, potentially offering faster metabolic clearance if desired, or serving as a metabolic soft spot for prodrug strategies [2]. The 4,4-disubstituted piperidine scaffold is well-precedented in drug discovery: the Merck NK1 antagonist program demonstrated that subtle changes in 4-position substitution (phenyl, benzyl ether, acyl, sulfonyl) produced a >170-fold range in hNK1 IC50 values (0.95 nM to >160 nM), underscoring the sensitivity of biological activity to the precise nature of the 4-substituent [3]. The conformational restriction imposed by the geminal disubstitution at C4 forces the ethoxy and CF₃ groups into defined spatial orientations, a feature valued in fragment-based drug discovery for enhancing three-dimensionality (Fsp³) and target complementarity [4].

Steric effect Metabolic stability O-Dealkylation Structure-activity relationship Lead optimization

Trifluoromethyl Group Contribution: Metabolic Stability and pKa Modulation Relative to Non-Fluorinated Piperidine Scaffolds

The –CF₃ group at the piperidine 4-position serves dual roles: it increases metabolic stability by protecting the adjacent C–H bonds from cytochrome P450 oxidation, and it reduces the piperidine nitrogen basicity through its strong electron-withdrawing inductive effect [1]. Le Roch et al. (2024) demonstrated across a library of fluorinated piperidines that fluorine substitution notably lowered calculated pKa values, a change directly correlated with reduced affinity for hERG potassium channels—a critical cardiac safety liability [2]. In the 4,4-disubstituted piperidine NK1 antagonist series (Stevenson et al. 1998), compounds bearing 3,5-bis(trifluoromethyl)benzyl ether substituents achieved hNK1 IC50 values as low as 0.95 nM, while the 4-substituted piperidine-derived trisubstituted ureas reported by Shen et al. (2009) achieved potent soluble epoxide hydrolase (sEH) inhibition with improved ion channel selectivity profiles attributed to the 4-CF₃ substitution [3]. Without the –CF₃ group (i.e., 4-unsubstituted or 4-alkyl piperidine analogs), the scaffold loses the metabolic shielding and electronic modulation that distinguish the fluorinated series [4].

Metabolic stability pKa modulation Trifluoromethyl CYP450 resistance hERG liability

Commercial Availability at Differentiated Purity: 98% vs. 95% for Closest Analogs and Procurement Reliability Assessment

The target compound is commercially available at 98% purity from Leyan (Product No. 2290155, CAS 2097999-92-1), with batch-specific Certificates of Analysis available upon request . This exceeds the typical 95% purity specification reported for the closest structural analogs: the 4-methoxy analog (CAS 2091199-61-8, 95%), the 4-hydroxy analog (CAS 1861847-50-8, 98% from Leyan but 95% from other vendors), and the chloroacetyl analog (CAS 2098000-87-2, 95%) . AKSci (Catalog 8742FW) provides the target compound with full quality assurance documentation including SDS and COA, shipped from San Francisco Bay, California, with DOT/IATA non-hazardous classification facilitating international transport . The compound is explicitly designated for research and development use only, with institutional onboarding required for new customers—a procurement gate that ensures traceability and regulatory compliance . Long-term storage is specified as cool, dry conditions, with no special temperature control requirements, reducing logistical complexity compared to cold-chain-dependent analogs .

Purity Procurement Quality control Supply chain Reproducibility

Optimal Research and Industrial Application Scenarios for 2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Tunable Lipophilicity with Reduced Hydrogen Bond Donor Count

In lead optimization campaigns where a piperidine-based scaffold requires a cLogP in the 1.5–2.0 range with exactly one hydrogen bond donor for CNS or intracellular target access, the target compound offers a pre-optimized ethoxy–CF₃ pair that delivers cLogP ~1.54 and HBD = 1, compared to the 4-hydroxy analog (cLogP ~0.8, HBD = 2) which falls below the typical CNS drug-like lipophilicity window . The reduced HBD count is particularly relevant for programs targeting the CNS, where the number of hydrogen bond donors is inversely correlated with blood-brain barrier penetration . The primary amine handle enables rapid amide library synthesis for SAR exploration without additional deprotection or activation steps.

Fragment-Based Drug Discovery Leveraging 3D Piperidine Scaffolds with Defined Exit Vectors

The sp³-rich 4,4-disubstituted piperidine core provides three-dimensional character (fraction sp³ = 0.70 for the piperidine ring carbons) that is increasingly valued in fragment-based drug discovery to escape flatland molecular profiles associated with high attrition rates [1]. The ethoxy and CF₃ groups at the geminal 4-position function as defined exit vectors for fragment growing, while the aminoethanone side chain offers a third vector for fragment linking or merging strategies [1]. Le Roch et al. (2024) demonstrated that fluorinated piperidine fragments with similar 3D characteristics show favorable 'lead-likeness' metrics and can be recognized by protease catalytic pockets, supporting their use in fragment screening collections [1].

Kinase Inhibitor and GPCR Modulator Programs Exploiting 4,4-Disubstituted Piperidine Pharmacophore Precedent

The 4,4-disubstituted piperidine scaffold has validated precedent across multiple target classes, including NK1 receptor antagonism (Merck, hNK1 IC50 = 0.95 nM for optimized congeners), SCD1 inhibition (T-3764518, nanomolar affinity with excellent PK profile), soluble epoxide hydrolase inhibition (trisubstituted ureas with ex vivo target engagement), and PI3K/mTOR pathway modulation [2]. The target compound's 2-aminoethanone side chain can serve as a synthetic entry point for introducing the diverse N-acyl, N-sulfonyl, and N-alkyl substituents that these validated pharmacophore models require [2]. The ethoxy–CF₃ geminal pair at C4 provides the conformational restriction and lipophilic–electron-withdrawing balance that underpinned the potency optimization in these precedented series [2].

Chemical Biology Probe Development Requiring Ambient-Stable, High-Purity Building Blocks with Documented Quality Assurance

For chemical biology probe development where reproducibility and impurity control are paramount, the target compound's 98% purity specification (vs. 95% for most analogs) reduces the risk of confounding biological readouts from trace impurities . The non-hazardous DOT/IATA classification, ambient storage requirement, and full quality assurance documentation (SDS, COA) from AKSci simplify institutional procurement, customs clearance, and laboratory handling . The explicit research-use-only designation with institutional customer onboarding ensures supply chain integrity and regulatory compliance, critical factors for probe compounds intended for publication in peer-reviewed chemical biology journals where compound identity and purity verification are increasingly mandated .

Quote Request

Request a Quote for 2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.